![molecular formula C24H17N3O2S2 B2540408 (2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)(phenyl)methanone CAS No. 890946-83-5](/img/structure/B2540408.png)
(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)(phenyl)methanone
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Description
The compound seems to be a complex organic molecule that likely contains a methoxy group, a benzothiazole group, an amino group, a phenylthiazole group, and a phenylmethanone group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield related compounds .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The exact structure of this compound would need to be determined through spectroscopic methods such as NMR .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds in the benzothiazole ring . The exact reactions this compound undergoes would depend on its precise structure and the conditions it is subjected to.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the melting point of one similar compound was found to be between 160-162 °C . The exact properties of this compound would need to be determined experimentally.
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-phenyl-1,3-thiazol-5-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S2/c1-29-17-12-13-19-18(14-17)25-23(30-19)27-24-26-20(15-8-4-2-5-9-15)22(31-24)21(28)16-10-6-3-7-11-16/h2-14H,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJVPHQTGSFPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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